REACTION_CXSMILES
|
C(N(CC)CC)C.[CH:8]1([CH2:14][CH:15]2[CH2:20][NH:19][CH2:18][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:16]2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[C:26](Cl)(=[O:28])[CH3:27].Cl>C(Cl)Cl>[C:26]([N:19]1[CH2:20][CH:15]([CH2:14][CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]2)[CH2:16][CH:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:18]1)(=[O:28])[CH3:27]
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Name
|
|
Quantity
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410 μL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)CC1CC(CNC1)C(=O)OCC
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2 (3×20 mL)
|
Type
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WASH
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Details
|
The combined organic layers were sequentially washed with H2O (10 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
before being dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification by silica gel chromatography (hexane→80% EtOAc/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(CC(C1)CC1CCCCC1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |